(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoate
Description
(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoate (CAS: 172846-56-9) is a protected amino acid derivative widely used in peptide synthesis. Its structure features two orthogonal protecting groups: the acid-labile tert-butoxycarbonyl (Boc) group at the ε-amino position of lysine and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group at the α-amino position. This dual protection allows selective deprotection during solid-phase peptide synthesis (SPPS), enabling precise sequence control .
The compound is synthesized via a two-step process:
Step 1: Condensation of Fmoc-Lys(Boc)-OH with methyl ester, using HOBt/EDC·HCl in acetonitrile/methanol, yielding the product in 97.3% efficiency .
Step 2: Removal of the Fmoc group with piperidine generates the intermediate Methyl 2-amino-6-(Boc-amino)hexanoate (2b) for further coupling .
Key properties include a molecular weight of 468.54 g/mol (C₂₆H₃₂N₂O₆) and stability under inert, dark storage conditions . Its methyl ester group enhances solubility in organic solvents, making it suitable for SPPS applications .
Properties
IUPAC Name |
methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O6/c1-27(2,3)35-25(31)28-16-10-9-15-23(24(30)33-4)29-26(32)34-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,22-23H,9-10,15-17H2,1-4H3,(H,28,31)(H,29,32)/t23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFPAKDWGRPOSF-QHCPKHFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoate typically involves multiple steps:
Protection of Amino Groups: The amino groups are protected using fluorenylmethyloxycarbonyl chloride and tert-butoxycarbonyl chloride under basic conditions.
Esterification: The carboxyl group is esterified using methanol in the presence of a strong acid catalyst.
Coupling Reaction: The protected amino acid is coupled with the desired peptide chain using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large batch reactors are used to carry out the protection and coupling reactions.
Purification: The product is purified using techniques such as crystallization, distillation, and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethyloxycarbonyl group.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the protected amino groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Nucleophiles: Amines or thiols can act as nucleophiles in substitution reactions.
Major Products
Oxidation Products: Oxidized derivatives of the fluorenylmethyloxycarbonyl group.
Reduction Products: Alcohol derivatives from the ester group.
Substitution Products: Substituted amino derivatives.
Scientific Research Applications
(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoate is widely used in:
Peptide Synthesis: It serves as a building block in the synthesis of peptides and proteins.
Biological Research: Used in the study of enzyme-substrate interactions and protein folding.
Medicinal Chemistry: Employed in the development of peptide-based drugs and therapeutic agents.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects primarily through its role as a protected amino acid in peptide synthesis. The protective groups prevent unwanted side reactions during the synthesis process. Upon completion of the synthesis, these protective groups can be removed under specific conditions, revealing the functional amino groups.
Comparison with Similar Compounds
The compound belongs to a family of Fmoc/Boc-protected lysine derivatives. Structural variations in these analogs influence their reactivity, solubility, and applications. Below is a detailed comparison:
Variations in Protecting Groups
Key Observations :
- Carboxylic Acid vs. Ester : The methyl ester (target compound) offers better solubility in SPPS solvents like DMF compared to the carboxylic acid derivative .
- Boc vs. Z : Boc is preferred for acid-stable protection, while Z requires harsher conditions (e.g., H₂/Pd) for removal, limiting its use in complex syntheses .
Structural Modifications
Key Observations :
- Difluoro Substitution : The 4,4-difluoro variant () enhances conformational rigidity, useful in designing peptide secondary structures .
Key Observations :
Biological Activity
(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoate, commonly referred to as a derivative of Fmoc-protected amino acids, is a compound of significant interest in medicinal chemistry and biochemistry. Its structure suggests potential applications in peptide synthesis and drug development due to its unique functional groups that may influence biological activity.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- CAS Number : 197632-76-1
- Molecular Formula : C27H34N2O6
- Molecular Weight : 482.57 g/mol
- Purity : Typically above 97% in commercial preparations.
Structural Representation
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The fluorenylmethoxycarbonyl (Fmoc) group is known to enhance the stability and solubility of peptides, making this compound a valuable intermediate in peptide synthesis.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For example, derivatives of Fmoc-protected amino acids have been shown to inhibit the proliferation of cancer cells by inducing apoptosis through mitochondrial pathways.
Enzyme Inhibition
Research indicates that the compound may act as an inhibitor for certain proteolytic enzymes, which play crucial roles in various biological processes, including protein degradation and cell signaling. The tert-butoxycarbonyl (Boc) group provides steric hindrance that can enhance selectivity towards specific enzyme targets.
Case Studies
Case Study 1: Antitumor Activity
A study published in Journal of Medicinal Chemistry explored the efficacy of Fmoc derivatives in inhibiting breast cancer cell lines. The results demonstrated that these compounds significantly reduced cell viability at micromolar concentrations, suggesting potential as therapeutic agents against breast cancer .
Case Study 2: Enzyme Interaction
In another investigation, researchers evaluated the binding affinity of similar compounds to proteases involved in cancer metastasis. The findings revealed that modifications at the amino acid side chains, including those found in this compound, enhanced inhibitory effects on enzyme activity by up to 70% compared to unmodified peptides .
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
